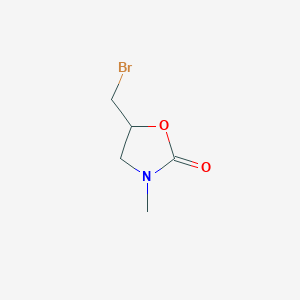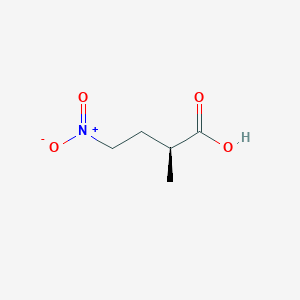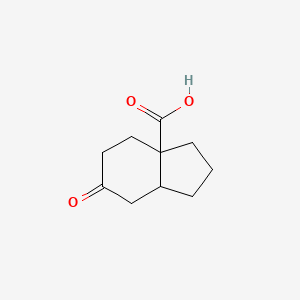
6-oxo-octahydro-1H-indene-3a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds provides insights into potential methods for synthesizing 6-oxo-octahydro-1H-indene-3a-carboxylic acid. For example, a study on the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination demonstrated a high yield of 97% under optimized conditions (Yang Li-jian, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be determined using techniques like NMR spectroscopy and X-ray crystallography. For instance, the study of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid revealed its monoclinic structure, providing a foundation for understanding the structural characteristics of similar compounds (P. Barili et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving similar compounds offer insights into the reactivity of this compound. For example, multi-component coupling reactions of aldehydes and amides with maleic anhydride to synthesize 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids highlight the versatility of these compounds in chemical synthesis (H. Neumann et al., 2002).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and solubility, are crucial for understanding the behavior of this compound. The crystal structures of epimers from the thermal C6-epimerization of a related compound illustrated different hydrogen-bonded packing modes, providing insights into the physical characteristics of similar molecules (D. S. Poplevin et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on related compounds. For instance, the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids described a new class of conformationally constrained dipeptide isosteres, shedding light on the chemical behavior of this compound and similar structures (A. Guarna et al., 1999).
Aplicaciones Científicas De Investigación
Synthetic Plant Growth Regulators
(Turner, Anderson, & Mander, 1980) discuss the synthesis and crystal structure of a compound related to gibberellic acid, highlighting its potential application in the development of synthetic plant growth regulators. This research emphasizes the chemical's structural resemblance to natural growth hormones, suggesting its possible use in agriculture to influence plant growth patterns.
Coordination Polymers and Frameworks
Research by (Qin, Wang, Wang, & Su, 2005) and (Liu, Xiong, Zhang, Du, & Zhu, 2009) demonstrates the compound's role in forming unique lanthanide coordination polymers. These structures have potential applications in materials science, particularly in designing novel materials with specific magnetic, luminescent, or structural properties.
Environmental Chemistry and Metal Extraction
The study by (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999) explores the use of related compounds in selective metal extraction, indicating its relevance in environmental chemistry for removing heavy metals from waste streams.
Polymer Solar Cells
(Cheng, Li, & Zhan, 2014) investigate the application of a derivative in ternary blend polymer solar cells, where it acts as an electron-cascade acceptor. This research highlights the potential for improving the efficiency of solar cells, contributing to the development of renewable energy technologies.
Metal-Organic Frameworks (MOFs)
Several studies, including (Fu, Su, Yang, Li, Liao, & Xiong, 2010) and (Brito, Bórquez, Loyola, López-Rodríguez, & Cárdenas, 2010), focus on the synthesis and structure of metal–organic frameworks constructed from carboxylic acid derivatives. MOFs have wide-ranging applications, from gas storage and separation to catalysis and drug delivery, due to their customizable structures and properties.
Propiedades
IUPAC Name |
6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINJGYRAIKJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
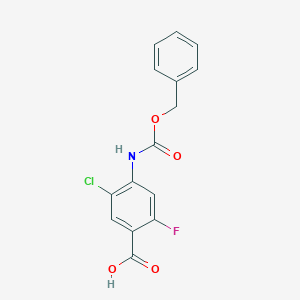
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
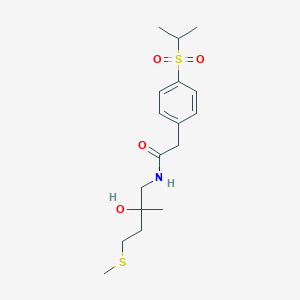
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
